N-(4-butylphenyl)azepane-1-carboxamide
Description
N-(4-butylphenyl)azepane-1-carboxamide is a carboxamide derivative featuring a seven-membered azepane ring substituted with a 4-butylphenyl group. The compound’s azepane scaffold is a flexible seven-membered ring, which may enhance binding affinity in drug-receptor interactions compared to smaller rings. It is likely utilized as an intermediate in organic synthesis or as a pharmacophore in medicinal chemistry, similar to other azepane carboxamides .
Properties
IUPAC Name |
N-(4-butylphenyl)azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-3-8-15-9-11-16(12-10-15)18-17(20)19-13-6-4-5-7-14-19/h9-12H,2-8,13-14H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAYTAAGFFLMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)azepane-1-carboxamide typically involves the reaction of 4-butylphenylamine with azepane-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures efficient production with high yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)azepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as halides, amines; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
Scientific Research Applications
N-(4-butylphenyl)azepane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Azepane Carboxamide Derivatives
N-(4-Aminophenyl)azepane-1-carboxamide
- Structure: Substituted with a 4-aminophenyl group instead of 4-butylphenyl.
- Molecular Weight : 233.31 g/mol (lower due to the absence of a butyl chain) .
- Applications : Serves as a versatile scaffold for drug discovery, highlighting the adaptability of azepane carboxamides in medicinal chemistry.
2-(4-Chlorophenyl)-N-(4-methylphenyl)azepane-1-carboxamide
- Structure : Features a chlorophenyl substituent on the azepane ring and a methylphenyl group on the carboxamide.
- Molecular Weight : ~342.87 g/mol (C₂₀H₂₃ClN₂O) .
4-(3-Cyclopentylpropanoyl)-N-(4-butylphenyl)-1,4-diazepane-1-carboxamide
- Structure: Contains a diazepane ring (7-membered with two nitrogens) and a cyclopentylpropanoyl side chain.
- Synthesis : Prepared via urea coupling using triphosgene, differing from nickel/photoredox methods used for other carboxamides .
- Functional Impact : The additional nitrogen in the ring may alter electronic properties and hydrogen-bonding capacity.
Piperazine and Cycloalkane Carboxamides
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Structure : Six-membered piperazine ring with a 4-chlorophenyl group.
- Conformation : Chair conformation in the piperazine ring, offering rigidity compared to the more flexible azepane .
- Relevance : Bond lengths and angles are similar to azepane derivatives, suggesting comparable stability .
N-(4-butylphenyl)-1-phenylcyclopentane-1-carboxamide
Comparison with Functional Analogs: Thiazolidinones
- Safety Profile: Non-mutagenic up to 1 mM/plate in E. coli WP2 assays, highlighting their genotoxic safety .
- Divergence: Unlike azepane carboxamides, thiazolidinones feature a five-membered heterocyclic core with sulfur, which may confer distinct electronic and metabolic properties.
Tabulated Comparison of Key Compounds
*Estimated based on structurally similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
